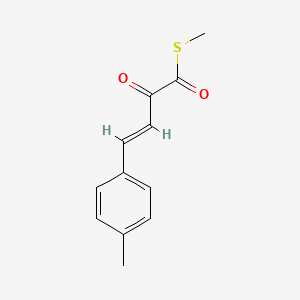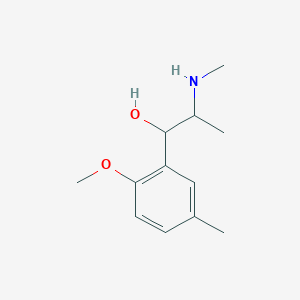
1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a methylamino group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2-methoxy-5-methylbenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the hydroxyl group to a methyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Various nucleophiles like halides, amines, or thiols for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes, alcohols.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)-2-(methylamino)propan-1-ol: Lacks the methyl group on the phenyl ring.
1-(2-Methylphenyl)-2-(methylamino)propan-1-ol: Lacks the methoxy group on the phenyl ring.
1-(2-Methoxy-5-methylphenyl)-2-aminoethanol: Has an aminoethanol group instead of a methylamino group.
Uniqueness: 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, along with a methylamino group on the propanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
805180-92-1 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
1-(2-methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-8-5-6-11(15-4)10(7-8)12(14)9(2)13-3/h5-7,9,12-14H,1-4H3 |
InChI-Schlüssel |
HLADHGQSXAVFBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C(C(C)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


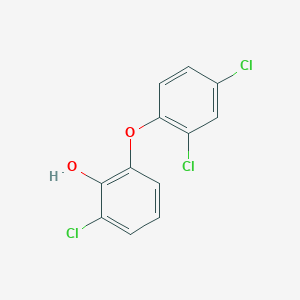
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
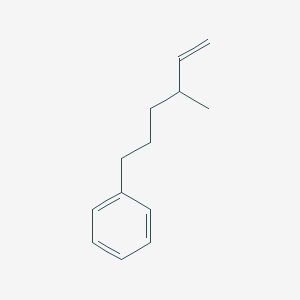
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
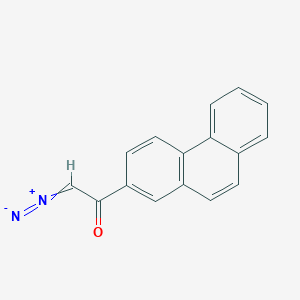
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)




![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)

